1-(3-(4-Chlorophenyl)azepan-1-yl)pent-4-en-1-one
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Overview
Description
1-(3-(4-Chlorophenyl)azepan-1-yl)pent-4-en-1-one, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of phenylacetylindoles and is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC).
Scientific Research Applications
Structural Studies and Synthesis
Structural studies on azolylmethanes, including compounds with chlorophenyl groups, have contributed to understanding their conformational behavior and intramolecular interactions. Such compounds exhibit different conformations in crystal and solution phases, influenced by intramolecular hydrogen bonding and the relative activity of enantiomers at active sites (Anderson et al., 1984). Furthermore, synthesis approaches have been developed for compounds with chlorophenyl groups, optimizing yields and purities through various chemical processes, demonstrating their economic and technical feasibility (Shen De-long, 2007).
Catalysis and Chemical Reactions
Compounds with chlorophenyl groups have been utilized in catalysis, particularly in alkyne metathesis reactions. The reactivity of such compounds under specific conditions facilitates the synthesis of complex organic molecules, showcasing their potential in organic synthesis (Brizius & Bunz, 2002).
Receptor Binding Studies
Research on analogues of pyrovalerone, including those with chlorophenyl groups, has highlighted their role as selective inhibitors of dopamine and norepinephrine transporters. These findings are crucial for developing medications targeting cocaine abuse and understanding neurotransmitter reuptake mechanisms (Meltzer et al., 2006).
Molecular Conformation and Luminescence
Novel donor-acceptor molecules incorporating chlorophenyl groups have been designed to exhibit unique luminescence properties, such as delayed fluorescence and room-temperature phosphorescence. These molecules' structural modulation has implications for materials science, particularly in developing advanced luminescent materials (Wen et al., 2021).
Antioxidant Activity
The synthesis of derivatives with chlorophenyl groups has also explored their potential antioxidant activities. These studies aim to understand how structural variations, such as the incorporation of different amino acids, can enhance antioxidant capabilities, with applications in medicinal chemistry and drug development (Kumar et al., 2009).
Mechanism of Action
properties
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO/c1-2-3-7-17(20)19-12-5-4-6-15(13-19)14-8-10-16(18)11-9-14/h2,8-11,15H,1,3-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXGDMSRCBVECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one |
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